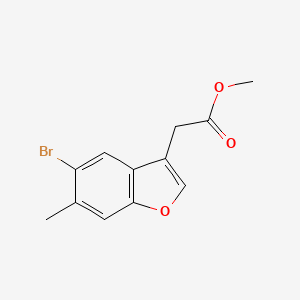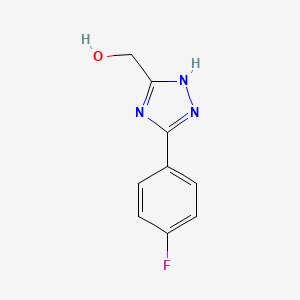
(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-フルオロフェニル)-1H-1,2,4-トリアゾール-3-イル)メタノールは、トリアゾール環にフルオロフェニル基とメタノール部分が置換された化学化合物です。
2. 製法
合成経路と反応条件: (5-(4-フルオロフェニル)-1H-1,2,4-トリアゾール-3-イル)メタノールの合成は、通常、4-フルオロベンズアルデヒドとヒドラジン水和物を反応させて4-フルオロフェニルヒドラジンを生成することから始まります。この中間体は、その後、ギ酸と環化反応を起こしてトリアゾール環を生成します。 最終段階では、水素化ホウ素ナトリウムなどの還元剤を用いて、トリアゾールアルデヒドを対応するメタノール誘導体に還元します .
工業的製造方法: この化合物の工業的製造では、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、連続フローリアクターや自動化システムの使用が含まれ、品質と収率の一貫性を確保しています。
反応の種類:
酸化: メタノール基は酸化されて、対応するアルデヒドまたはカルボン酸を生成することができます。
還元: トリアゾール環は、特定の条件下で還元されて、ジヒドロ誘導体を生成することができます。
置換: フルオロフェニル基は、特にフッ素原子に対してパラ位で、求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウム。
置換: 塩基性条件下でのアミンやチオールなどの求核剤。
主要な生成物:
- 酸化生成物は、対応するアルデヒドとカルボン酸が含まれます。
- 還元生成物には、ジヒドロトリアゾール誘導体が含まれます。
- 置換生成物は、使用された求核剤によって異なります。
4. 科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性が調査されています。
医学: 抗真菌剤や抗菌剤としての可能性が探求されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate then undergoes cyclization with formic acid to yield the triazole ring. The final step involves the reduction of the triazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the para position relative to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include the corresponding aldehyde and carboxylic acid.
- Reduction products include dihydrotriazole derivatives.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
(5-(4-フルオロフェニル)-1H-1,2,4-トリアゾール-3-イル)メタノールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリアゾール環は、酵素の活性部位と水素結合やπ-π相互作用を形成し、その活性を阻害することができます。 フルオロフェニル基は、化合物の結合親和性と特異性を高めます .
類似の化合物:
(5-(4-フルオロフェニル)-3-(ナフタレン-1-イル)-1-フェニル-1H-ピラゾール): この化合物もフルオロフェニル基を含んでいますが、ピラゾール環であるコア構造が異なります.
トリアゾール-ピリミジンハイブリッド: これらの化合物は、トリアゾール環とピリミジン環を組み合わせており、神経保護剤や抗炎症剤としての可能性を示しています.
独自性: (5-(4-フルオロフェニル)-1H-1,2,4-トリアゾール-3-イル)メタノールは、トリアゾール環とフルオロフェニル基の特定の組み合わせによって独特であり、異なる化学的および生物学的特性を付与します。そのメタノール部分は、さらに官能化の可能性を提供するため、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): This compound also features a fluorophenyl group but differs in its core structure, which is a pyrazole ring.
Triazole-Pyrimidine Hybrids: These compounds combine triazole and pyrimidine rings and have shown potential as neuroprotective and anti-inflammatory agents.
Uniqueness: (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific combination of a triazole ring and a fluorophenyl group, which imparts distinct chemical and biological properties. Its methanol moiety also provides additional functionalization possibilities, making it a versatile compound for various applications.
特性
分子式 |
C9H8FN3O |
|---|---|
分子量 |
193.18 g/mol |
IUPAC名 |
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13) |
InChIキー |
ATBKKQCFWRWVBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


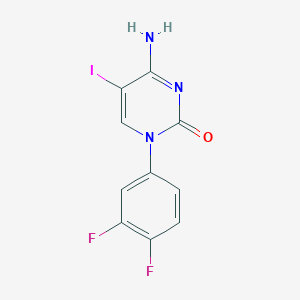
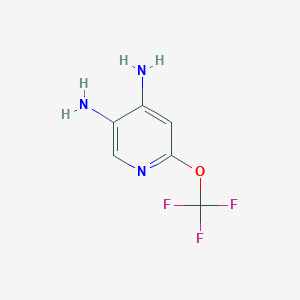
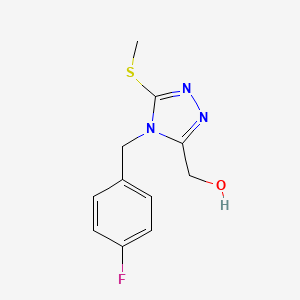
![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
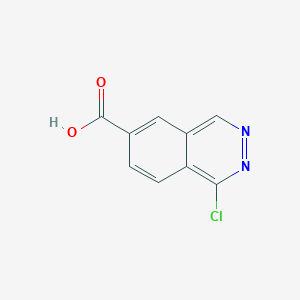
![6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11789270.png)
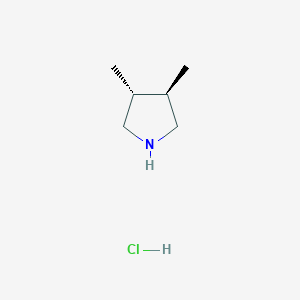

![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)

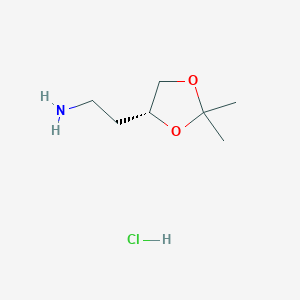

![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)
